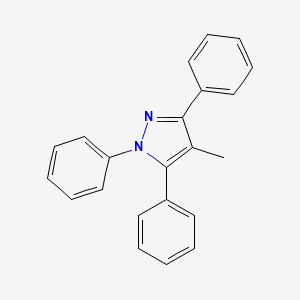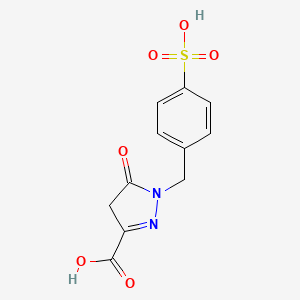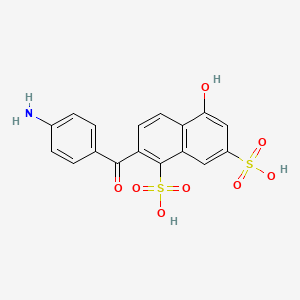
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is a complex organic compound with the molecular formula C17H13NO8S2 and a molecular weight of 423.4 g/mol. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a hydroxynaphthalene moiety, and two disulphonic acid groups. It is primarily used in various chemical and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The process involves stringent quality control measures to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions typically target the nitro or carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminobenzoyl-5-hydroxynaphthalene-2,7-disulphonic acid
- 4-Aminobenzoyl-6-hydroxynaphthalene-1,7-disulphonic acid
Uniqueness
4-Aminobenzoyl-5-hydroxynaphthalene-1,7-disulphonic acid is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
71436-93-6 |
|---|---|
Molekularformel |
C17H13NO8S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
2-(4-aminobenzoyl)-5-hydroxynaphthalene-1,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c18-10-3-1-9(2-4-10)16(20)13-6-5-12-14(17(13)28(24,25)26)7-11(8-15(12)19)27(21,22)23/h1-8,19H,18H2,(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
DYWFURMNLXSSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



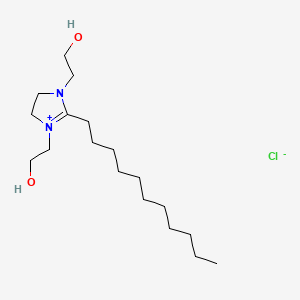
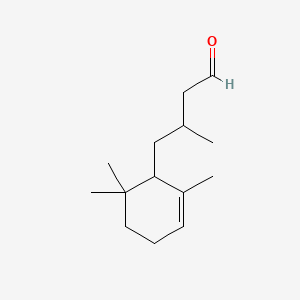

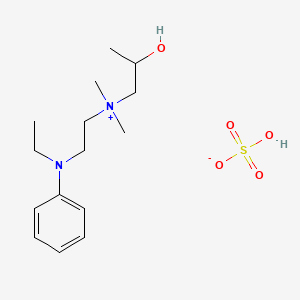
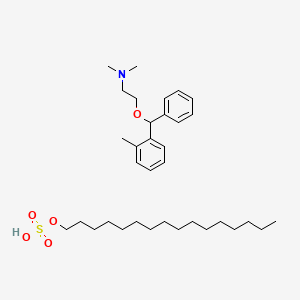

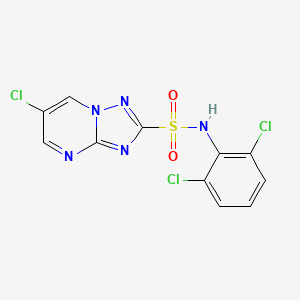

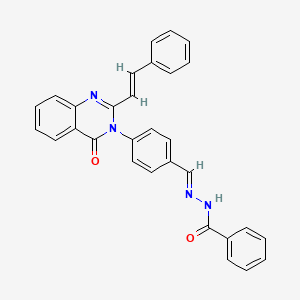
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
